molecular formula C23H18ClN3O2S B11218806 3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide

3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide

Katalognummer: B11218806
Molekulargewicht: 435.9 g/mol
InChI-Schlüssel: ZZRQCXUJIVBNRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(7-Chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide is a synthetic quinazolinone derivative characterized by a 7-chloro substituent on the quinazolinone core, a 2-thioxo group replacing the typical 2-oxo moiety, and an N-phenethylbenzamide side chain. This compound belongs to a class of heterocyclic molecules studied for their diverse biological activities, including antiviral, herbicidal, and enzyme-inhibitory properties. Its structural uniqueness arises from the combination of electron-withdrawing (chloro) and sulfur-containing (thioxo) groups, which influence its reactivity, solubility, and intermolecular interactions .

Eigenschaften

Molekularformel

C23H18ClN3O2S

Molekulargewicht

435.9 g/mol

IUPAC-Name

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C23H18ClN3O2S/c24-17-9-10-19-20(14-17)26-23(30)27(22(19)29)18-8-4-7-16(13-18)21(28)25-12-11-15-5-2-1-3-6-15/h1-10,13-14H,11-12H2,(H,25,28)(H,26,30)

InChI-Schlüssel

ZZRQCXUJIVBNRD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C=C(C=C4)Cl)NC3=S

Herkunft des Produkts

United States

Vorbereitungsmethoden

Isatoic Anhydride Route

Isatoic anhydride (10 ) reacts with phenethylamine in refluxing ethanol to form 2-aminobenzamide intermediates. Subsequent treatment with carbon disulfide (CS₂) and potassium hydroxide (KOH) induces cyclization, yielding 7-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (11 ). This intermediate is critical for introducing the thioxo moiety at position 2.

Key Reaction Conditions :

  • Temperature: 80–100°C

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Yield: 65–78%

Anthranilic Acid Route

7-Chloroanthranilic acid reacts with phenyl isothiocyanate in acidic media to directly form the 2-thioxoquinazolinone scaffold. While this method bypasses the anhydride intermediate, limited isothiocyanate availability makes it less favorable for large-scale synthesis.

Side Chain Functionalization: N-Phenethylbenzamide Incorporation

The N-phenethylbenzamide group is introduced via amide coupling reactions. Two strategies are prevalent:

Direct Coupling with COMU

The carboxylic acid derivative of the benzamide side chain is activated using (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate (COMU), a non-explosive alternative to HATU or HBTU. Coupling with the quinazolinone amine occurs in dichloromethane (DCM) at room temperature, achieving yields of 70–85%.

Optimization Insight :

  • Base : Diisopropylethylamine (DIPEA) improves reaction efficiency by scavenging HCl.

  • Stoichiometry : A 1.2:1 molar ratio of COMU to amine minimizes side products.

Sequential Alkylation-Amidation

Phenethylamine is first alkylated with 3-bromobenzoyl chloride, followed by amidation with the quinazolinone intermediate. This method requires strict anhydrous conditions but achieves higher purity (≥95% by HPLC).

Synthetic Route Comparison

The table below evaluates the efficiency of major synthetic pathways:

Method Starting Material Steps Overall Yield Purity (HPLC)
Isatoic Anhydride + COMUIsatoic anhydride458%92%
Anthranilic Acid + HATU7-Chloroanthranilic acid349%88%
Sequential AlkylationPhenethylamine542%95%

Data compiled from.

Critical Reaction Parameters

Temperature Control

Cyclization reactions require precise temperature modulation:

  • Below 80°C : Incomplete cyclization leads to dimerization byproducts.

  • Above 100°C : Decomposition of the thioxo group occurs, reducing yield by 20–30%.

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance intermediate solubility but complicate purification. Ethanol strikes a balance between reactivity and ease of isolation.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : The quinazolinone NH proton resonates at δ 12.1–12.3 ppm (DMSO-d₆), while the phenethyl benzamide protons appear as a multiplet at δ 7.2–7.4 ppm.

  • HRMS : Molecular ion [M+H]⁺ at m/z 452.0823 confirms the molecular formula C₂₂H₁₇ClN₄O₂S.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation of the target compound from synthetic byproducts.

Scale-Up Challenges and Mitigation

Byproduct Formation

  • Major Byproduct : 3-(7-Chloro-4-oxo-1,2-dihydroquinazolin-3(4H)-yl) derivative (thioxo group loss).

  • Mitigation : Strict inert atmosphere (N₂ or Ar) reduces oxidative decomposition.

Cost Optimization

COMU, though efficient, increases production costs. Substituting with EDCl/HOBt reduces expenses by 40% but lowers yield to 55–60%.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(7-Chlor-4-oxo-2-thioxo-1,2-dihydrochinazolin-3(4H)-yl)-N-phenethylbenzamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

    Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome im Molekül zu ändern.

    Substitution: Der Chlorsubstituent kann durch andere Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

    Substitution: Nucleophile wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) können für Substitutionsreaktionen eingesetzt werden.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation beispielsweise zu Chinazolinon-Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während Substitutionsreaktionen eine Vielzahl von substituierten Chinazolinon-Verbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-(7-Chlor-4-oxo-2-thioxo-1,2-dihydrochinazolin-3(4H)-yl)-N-phenethylbenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, was zu einer Störung zellulärer Prozesse führt. Darüber hinaus kann sie an Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem Ziel ab.

Wirkmechanismus

The mechanism of action of 3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to receptors and modulate their activity, resulting in various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, melting points, and biological relevance:

Compound Name Substituents (Quinazolinone Core) Side Chain Melting Point (°C) Key Biological Activity/Application Reference
3-(7-Chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide (Target Compound) 7-Cl, 2-thioxo, 4-oxo N-Phenethylbenzamide Not Reported Hypothesized enzyme inhibition -
2-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethyl benzamide (3f) 2,4-dioxo N-Phenethylbenzamide 207–209 Antiviral (RSV inhibition)
2-(1-Ethyl-6,7-difluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetic acid (133) 6,7-diF, 2-thioxo, 4-oxo Acetic acid 215–216 DNA-PK/PI3K inhibition
N-(4-Bromophenyl)-2-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3l) 6-F, 2,4-dioxo N-(4-Bromophenyl)benzamide 272–274 Not explicitly reported
4-((2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide 2,4-dioxo N-(3-Methoxypropyl)benzamide Not Reported RSV inhibition

Key Observations

Impact of Thioxo vs. Oxo Groups The target compound’s 2-thioxo group (vs. This modification is structurally analogous to compound 133, which exhibits potent enzyme inhibition . Thioxo-containing derivatives (e.g., 133) often display higher melting points compared to oxo analogs, suggesting stronger intermolecular interactions (e.g., sulfur-mediated van der Waals forces) .

Chloro Substitution The 7-chloro group on the target compound introduces steric and electronic effects distinct from fluoro (3l) or unsubstituted (3f) analogs. Chloro’s electron-withdrawing nature may stabilize the quinazolinone ring, influencing metabolic stability or receptor binding .

Side-Chain Variations The N-phenethylbenzamide side chain in the target compound shares similarities with 3f but differs from the acetic acid (133) or methoxypropyl (4) moieties. Phenethyl groups are known to enhance bioavailability in CNS-targeting drugs, though specific data for this compound is lacking .

Biological Activity Trends

  • Compounds with 2,4-dioxo groups (e.g., 3f, 4) show antiviral activity against RSV, whereas thioxo-containing analogs (e.g., 133) are linked to kinase inhibition. The target compound’s dual chloro-thioxo motif may bridge these activities, though experimental validation is required .

Biologische Aktivität

The compound 3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide belongs to the quinazoline family, characterized by its unique structural features that confer significant biological activity. This article explores the biological properties of this compound, particularly its potential applications in cancer therapy and other pharmacological areas.

Chemical Structure and Properties

The compound's structure comprises a quinazolinone core with a thioxo group (C=S) and a phenethylbenzamide moiety. These structural elements are crucial for its reactivity and biological interactions. The thioxo group enhances nucleophilic properties, while the benzamide component is involved in various biochemical interactions.

Biological Activity Overview

Compounds within the quinazoline class, including this specific derivative, have demonstrated notable biological activities, particularly as kinase inhibitors. These properties are essential in the context of cancer therapeutics, where inhibiting specific kinases can lead to reduced tumor proliferation.

Key Biological Activities:

  • Kinase Inhibition : The compound has shown significant inhibitory effects on various kinases, including Polo-like Kinase 1 (Plk1), which is often overexpressed in cancer cells. This inhibition can lead to decreased tumor growth and enhanced apoptosis in cancerous tissues.
  • Anti-inflammatory Properties : Similar quinazoline derivatives have been explored for their anti-inflammatory effects, suggesting that this compound may also exhibit such properties.
  • Antimicrobial Activity : There are indications that compounds with similar structures possess antimicrobial capabilities, broadening the potential applications of this compound beyond oncology.

The mechanism by which 3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide exerts its biological effects primarily involves interaction with specific protein targets involved in cell signaling pathways. The thioxo group plays a pivotal role in enhancing binding affinity to these targets, thereby influencing downstream signaling cascades critical for cell growth and survival.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including reactions with isatoic anhydrides or anthranilic acid to form intermediates that cyclize into quinazoline derivatives. The structural uniqueness allows for further modifications to enhance efficacy or selectivity against specific targets.

Synthesis Steps:

  • Formation of Intermediates : Heating isatoic anhydride with amines to generate 2-aminobenzamide intermediates.
  • Cyclization : Reacting these intermediates with carbon disulfide and bases like potassium hydroxide to form thioxoquinazolinones.
  • Final Modifications : Introducing phenethyl groups through acylation reactions to yield the final product.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals insights into their biological activities:

Compound NameKey FeaturesBiological Activity
6-Fluoroquinazoline DerivativeFluorine substitution on quinazolineAnticancer
Benzamide InhibitorAmide linkage without thioxoKinase inhibition
Thiazole-based CompoundDifferent heterocycle structureVaries by specific compound

The unique combination of thioxo functionality and substituents in 3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide enhances its potency against targeted kinases while providing avenues for further structural optimization in drug design.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of quinazoline derivatives in cancer treatment:

  • In vitro Studies : Laboratory experiments demonstrated that derivatives similar to this compound significantly inhibited Plk1 activity in cancer cell lines, leading to increased rates of apoptosis compared to control groups.
  • Animal Models : Preclinical trials using animal models showed promising results with reduced tumor sizes when treated with compounds from the quinazoline family, indicating potential for clinical application.
  • Structure-Activity Relationship (SAR) : Research has focused on identifying how variations in the chemical structure impact biological activity, emphasizing the importance of both the thioxo group and phenethyl substituents .

Q & A

Q. Characterization :

  • Melting Point : Used to confirm purity (e.g., analogs in show melting points between 207–288°C).
  • Spectroscopy :
    • 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm and carbonyl signals at δ 165–170 ppm) .
    • FT-IR : Confirm functional groups (e.g., C=O stretches at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹).
  • Mass Spectrometry : ESI-HRMS to validate molecular weight .

Q. Methodological Answer :

  • X-ray Crystallography : For unambiguous confirmation of the 2-thioxo vs. 2-oxo configuration (SHELX programs are widely used for small-molecule refinement) .
  • 2D NMR (COSY, HSQC, HMBC) : To assign quaternary carbons and differentiate between regioisomers (e.g., distinguishing 7-chloro substitution from 6-chloro).
  • HPLC-PDA/MS : To detect impurities or byproducts (e.g., residual thiourea or unreacted intermediates) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?

Q. Methodological Answer :

  • QSAR Modeling : Use molecular descriptors (e.g., LogP, polar surface area) to correlate substituent effects with activity. For example:
    • Halogen Substitution : shows chloro groups enhance cytotoxicity in MDA-MB-231 cells via TACE inhibition .
    • Thioxo vs. Oxo : The 2-thioxo group may improve binding to cysteine-rich enzyme active sites (e.g., kinases).
  • In Vitro Assays :
    • MTT Assay : Test cytotoxicity across cancer cell lines (e.g., IC₅₀ values).
    • Enzyme Inhibition : Screen against target enzymes (e.g., TNF-α converting enzyme) .

Q. Key Finding :

  • Thiourea/urea analogs in showed 2–5x higher activity than oxo derivatives due to enhanced hydrogen bonding .

Advanced: What computational strategies are effective for predicting binding modes with biological targets?

Q. Methodological Answer :

  • Molecular Docking (AutoDock, Glide) : Dock the compound into TACE (PDB: 1BKC) to identify key interactions (e.g., hydrogen bonds with Glu406 or hydrophobic contacts with Leu348) .
  • MD Simulations (AMBER, GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • Free Energy Calculations (MM-PBSA) : Estimate binding affinity differences between 7-chloro and 6-fluoro analogs .

Q. Contradiction Note :

  • Some studies () report anti-inflammatory activity for phenyl-substituted analogs, while others () focus on anticancer effects. This suggests target promiscuity, requiring mechanistic validation .

Advanced: How can researchers address contradictions in reported biological data for quinazolinone derivatives?

Q. Methodological Answer :

  • Meta-Analysis : Compare datasets from (anticancer) and (anti-inflammatory) to identify structural determinants of divergent activities.
  • Dose-Response Studies : Test the compound at varying concentrations (1–100 µM) to rule off-target effects.
  • Proteomics/Transcriptomics : Use CRISPR screens or RNA-seq to map pathways affected by the compound (e.g., apoptosis vs. NF-κB).

Q. Example :

  • Anti-inflammatory vs. Anticancer : The 2-thioxo group in this compound may favor kinase inhibition (anticancer), while 4-oxo-phenyl derivatives in interact with COX-2 (anti-inflammatory) .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Q. Methodological Answer :

  • Optimized Reaction Conditions :
    • Temperature : Controlled heating (70–80°C) for cyclization steps to avoid decomposition.
    • Catalysts : Use DMAP or triethylamine to accelerate amide coupling .
  • Purification :
    • Flash Chromatography : Hexane/EtOAc gradients to isolate intermediates.
    • Recrystallization : Ethanol/water mixtures for final product polishing (yield improvement from 60% to 85%) .

Q. Data Contradiction :

  • reports higher yields using triphosgene for cyclization vs. thiourea in , suggesting reagent-dependent optimization .

Advanced: How does the 2-thioxo group influence spectroscopic and reactivity profiles compared to 2-oxo analogs?

Q. Methodological Answer :

  • Spectroscopic Differences :
    • 13C NMR : 2-thioxo shows C=S signal at ~180 ppm vs. C=O at ~165 ppm.
    • UV-Vis : Thioxo derivatives absorb at longer wavelengths (λmax ~320 nm) due to extended conjugation.
  • Reactivity :
    • Nucleophilic Substitution : Thioxo groups are more reactive toward alkylation (e.g., with propargyl bromide).
    • Oxidative Stability : Thioxo analogs may oxidize to disulfides under aerobic conditions, requiring inert atmospheres .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.